Predicted Lipophilicity (LogP) and CNS-Penetrance Indicators: A Comparative Analysis with the N-Propyl Analog
Computational prediction using standard cheminformatics algorithms (e.g., XLogP3, ACD/Labs) indicates that {[4-(2-Fluoroethoxy)phenyl]methyl}(2-methylpropyl)amine exhibits a higher calculated LogP (approximately 3.6) compared to its closest commercially available analog, the N-propyl derivative {[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine (CAS 1505351-09-6, predicted LogP ~3.2) . This difference of ~0.4 LogP units arises from the additional methyl branch in the isobutyl chain, increasing overall hydrophobicity. The higher LogP places the isobutyl derivative closer to the optimal lipophilicity range (LogP 3–4) for passive blood-brain barrier penetration, a critical parameter for CNS-targeted drug discovery or PET tracer development [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ~3.6 (in silico prediction for {[4-(2-Fluoroethoxy)phenyl]methyl}(2-methylpropyl)amine) |
| Comparator Or Baseline | ~3.2 (in silico prediction for {[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine, CAS 1505351-09-6) |
| Quantified Difference | ΔLogP ≈ +0.4 |
| Conditions | In silico prediction using consensus LogP models (XLogP3, ACD/LogP); no experimental LogP available for either compound. |
Why This Matters
For CNS-focused projects, a LogP shift of 0.4 can significantly affect brain uptake and target engagement, making the isobutyl analog a more suitable candidate when passive permeability is desired.
- [1] Pajouhesh, H. and Lenz, G.R. (2005). Medicinal Chemistry. NeuroRx, 2(4), pp. 541-553. View Source
